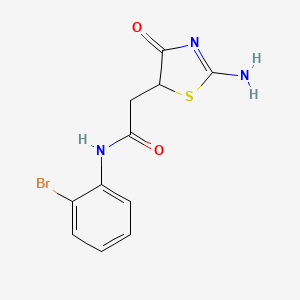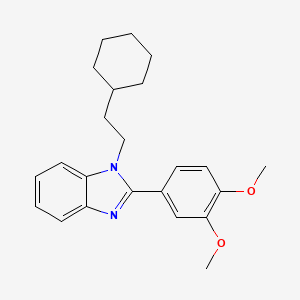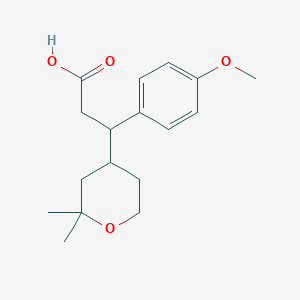![molecular formula C24H21BrN2O3 B11589887 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11589887.png)
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted diethoxyphenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the bromo-diethoxyphenyl group:
Amination and nitrile formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating reactive oxygen species: Inducing oxidative stress and cell death in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of both bromo and diethoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C24H21BrN2O3 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C24H21BrN2O3/c1-3-28-20-11-17(19(25)12-21(20)29-4-2)22-16-10-9-14-7-5-6-8-15(14)23(16)30-24(27)18(22)13-26/h5-12,22H,3-4,27H2,1-2H3 |
Clave InChI |
LMCFIHWQFVTCLK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-Cyano-N-ethyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11589807.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11589814.png)
![6-(2-Chlorophenyl)-9-(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11589821.png)

![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11589824.png)
![{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B11589829.png)

![2-[(4E)-4-(2-chloro-6-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11589850.png)
![N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11589857.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11589858.png)
![(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589867.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)propanamide](/img/structure/B11589877.png)
![(3Z)-1-(4-methylbenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11589884.png)

